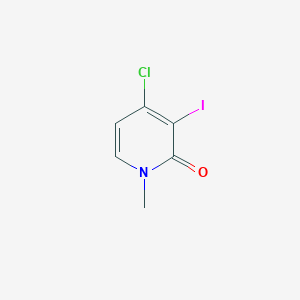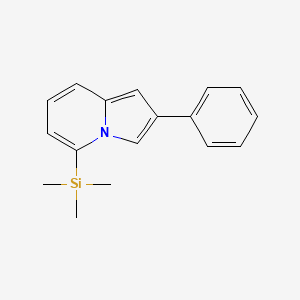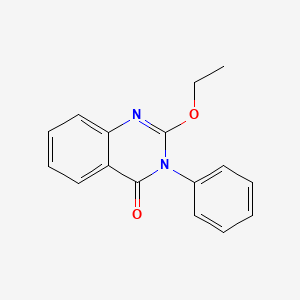
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring through electrophilic aromatic substitution.
Methylation: Addition of a methyl group to the nitrogen atom of the pyridine ring.
Oxidation: Conversion of the pyridine ring to the corresponding pyridinone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Both chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The pyridinone ring can be further oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, thiols, amines.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its halogen atoms make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-iodopyridine: Lacks the methyl and oxo groups.
3-Iodo-1-methylpyridin-2(1H)-one: Lacks the chlorine atom.
4-Chloro-1-methylpyridin-2(1H)-one: Lacks the iodine atom.
Uniqueness
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The combination of these substituents with the pyridinone ring can result in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H5ClINO |
|---|---|
Molekulargewicht |
269.47 g/mol |
IUPAC-Name |
4-chloro-3-iodo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5ClINO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 |
InChI-Schlüssel |
SSYDYZCUEHDTNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C(C1=O)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)




![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)




